2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide
Description
The compound 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide (molecular formula: C₂₄H₁₉N₃O₂) features an anthracene core linked via an (E)-configured hydrazone bridge to a 2-oxoacetamide group substituted with a 2-methylphenyl moiety . Its structural uniqueness arises from the extended π-conjugation of the anthracene ring, which may enhance aromatic stacking interactions and influence photophysical or biological properties. Predicted collision cross-section (CCS) values for adducts such as [M+H]⁺ (191.9 Ų) and [M+Na]⁺ (206.9 Ų) suggest moderate polarity, though experimental data on solubility, stability, and bioactivity remain unreported .
Properties
CAS No. |
404372-71-0 |
|---|---|
Molecular Formula |
C24H19N3O2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N'-[(E)-anthracen-9-ylmethylideneamino]-N-(2-methylphenyl)oxamide |
InChI |
InChI=1S/C24H19N3O2/c1-16-8-2-7-13-22(16)26-23(28)24(29)27-25-15-21-19-11-5-3-9-17(19)14-18-10-4-6-12-20(18)21/h2-15H,1H3,(H,26,28)(H,27,29)/b25-15+ |
InChI Key |
FXNBLUDCXNDMAF-MFKUBSTISA-N |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide typically involves the condensation of anthracene-9-carbaldehyde with hydrazine derivatives, followed by acylation. The general synthetic route can be summarized as follows:
Condensation Reaction: Anthracene-9-carbaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone intermediate is then acylated with 2-methylphenyl isocyanate to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The hydrazone group can be reduced to form the corresponding hydrazine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxoacetamide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene moiety yields anthraquinone derivatives, while reduction of the hydrazone group produces hydrazine derivatives.
Scientific Research Applications
2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the field of anticancer research.
Medicine: Preliminary studies suggest that derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: It can be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The anthracene moiety can intercalate with DNA, potentially disrupting cellular processes. The hydrazone and oxoacetamide groups may also participate in hydrogen bonding and other interactions with biological molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Moieties
N-{2-[(2E)-2-(9-Anthrylmethylene)hydrazino]-2-oxoethyl}-3,4-dimethoxybenzamide ()
- Structural Difference : Replaces the 2-methylphenyl group with a 3,4-dimethoxybenzamide.
- The absence of anthracene reduces π-stacking capacity but may improve synthetic accessibility .
2-[(2E)-2-(3-Methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide ()
- Structural Difference : Substitutes anthracene with a 3-methoxybenzylidene group and uses a 2-methoxyphenyl acetamide.
- Impact : The smaller aromatic system (C₁₇H₁₇N₃O₄) reduces molecular weight (327.34 vs. 381.43) and hydrophobicity, favoring aqueous solubility. Methoxy groups may stabilize the hydrazone via resonance but reduce π-π interactions critical for biological target binding .
N-(4-Methoxyphenyl)-2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-2-oxoacetamide ()
- Structural Difference : Features a nitro group (electron-withdrawing) on the benzylidene and a 4-methoxyphenyl acetamide.
Core Structural Modifications
Quinoline-4-carboxamide Derivatives ()
- Structural Difference: Replaces the oxoacetamide-anthracene system with a quinoline-carboxamide scaffold.
- For example, the thiophen-2-ylmethylene substituent (in compound 21) adds heteroaromatic diversity, which may modulate antimicrobial activity .
Adamantane-Indol Derivatives ()
- Structural Difference : Incorporates adamantane and indole rings instead of anthracene.
- Impact : Adamantane’s rigid, lipophilic structure enhances membrane permeability, as seen in antiviral drugs. The indole moiety may interact with tryptophan residues in proteins, offering distinct biological targeting compared to anthracene .
Electronic and Steric Effects
- Anthracene vs. Smaller Aromatic Systems : The anthracene core in the target compound provides extensive conjugation, likely increasing UV-Vis absorbance and fluorescence, which is absent in analogs with single benzene rings (e.g., ). This property could be advantageous in photodynamic therapy or as a fluorescent probe .
- Hydrazone Stability : Electron-withdrawing groups (e.g., nitro in ) stabilize the hydrazone bridge via resonance, whereas electron-donating groups (methoxy in ) may accelerate hydrolysis. The anthracene’s electron-rich nature could intermediate these effects .
Biological Activity
The compound 2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide is a hydrazone derivative characterized by its unique chemical structure, which includes an anthracene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 371.4 g/mol. The structure features an anthracene group linked to a hydrazine component and an acetamide functional group, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit various biological activities:
- Anticancer Activity : Studies have shown that anthracene derivatives can intercalate into DNA, potentially disrupting cellular processes and leading to apoptosis in cancer cells. The hydrazone linkage may also form reactive intermediates that interact with cellular proteins, enhancing anticancer effects.
- Antimicrobial Properties : The compound's structure allows it to interact with microbial enzymes or receptors, which may inhibit growth or induce cell death in various pathogens.
The mechanism of action for This compound involves several pathways:
- DNA Intercalation : The anthracene moiety can intercalate between DNA base pairs, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may bind to specific enzymes involved in cellular metabolism or proliferation, leading to reduced activity and subsequent cell death.
- Reactive Intermediate Formation : The hydrazone structure can generate reactive oxygen species (ROS) or other electrophiles that modify biomolecules within the cell.
Research Findings
Recent studies have provided insights into the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study conducted on human breast cancer cells demonstrated that treatment with the compound led to a significant decrease in cell viability, attributed to its ability to induce apoptosis through DNA damage mechanisms.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent against bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
